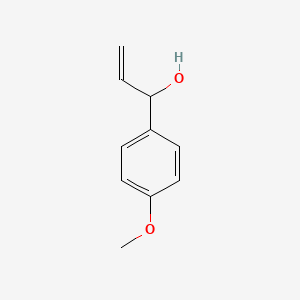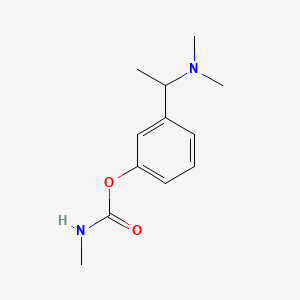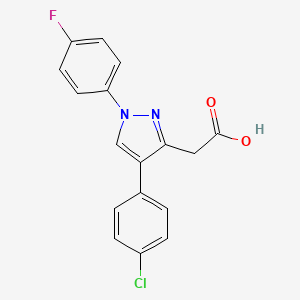
Perfluoroperhidrofluoranteno
Descripción general
Descripción
Perfluoroperhydrofluoranthene is a perfluorinated compound with the molecular formula C₁₆F₂₆. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties such as high thermal stability, chemical inertness, and low surface energy . These properties make it valuable in various industrial and scientific applications.
Aplicaciones Científicas De Investigación
Perfluoroperhydrofluoranthene finds applications in various fields due to its unique properties:
Chemistry: Used as a solvent and reagent in organic synthesis and fluorination reactions.
Biology and Medicine: Acts as a stabilizer in medical equipment and as an additive in cosmetics due to its non-toxic nature.
Industry: Employed in electronics for cooling and testing, and in the production of stable emulsions.
Mecanismo De Acción
Target of Action
Perfluoroperhydrofluoranthene is a perfluorinated chemical that is primarily used as an additive to cosmetics and as a stabilizer in medical equipment . It has been found to bind to hyaluronic acid and red blood cells , suggesting these could be its primary targets.
Mode of Action
It is known that perfluorinated chemicals can interact with various biological targets and induce changes in their function . For instance, they can bind to hyaluronic acid and red blood cells , potentially altering their normal functions. More research is needed to elucidate the specific interactions of Perfluoroperhydrofluoranthene with its targets.
Biochemical Pathways
Perfluorinated chemicals are known to affect various biochemical pathways . For instance, they can influence lipid homeostasis and transfer
Result of Action
Perfluoroperhydrofluoranthene has been found to be non-toxic in animal studies, with no adverse effects on the lungs, liver, or heart . .
Análisis Bioquímico
Biochemical Properties
Perfluoroperhydrofluoranthene plays a significant role in biochemical reactions due to its high stability and resistance to degradation. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with lipid membranes, influencing their fluidity and stability . The compound’s interactions with biomolecules are primarily non-covalent, involving van der Waals forces and hydrophobic interactions . These interactions can affect the function and structure of the biomolecules, leading to changes in cellular processes.
Cellular Effects
Perfluoroperhydrofluoranthene has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the lipid composition of cell membranes, impacting membrane fluidity and permeability . This, in turn, can affect cell signaling pathways that rely on membrane-bound receptors and enzymes. Additionally, Perfluoroperhydrofluoranthene has been observed to modulate gene expression by interacting with nuclear receptors and transcription factors . These changes can lead to alterations in cellular metabolism, including shifts in energy production and utilization.
Molecular Mechanism
The molecular mechanism of Perfluoroperhydrofluoranthene involves its interactions with various biomolecules at the molecular level. It can bind to enzymes and proteins, influencing their activity. For instance, Perfluoroperhydrofluoranthene has been found to inhibit certain enzymes involved in lipid metabolism, leading to changes in lipid homeostasis . Additionally, it can activate or inhibit transcription factors, resulting in changes in gene expression . These molecular interactions are crucial for understanding the compound’s overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Perfluoroperhydrofluoranthene can change over time. The compound is highly stable and resistant to degradation, which means its effects can persist for extended periods . Studies have shown that Perfluoroperhydrofluoranthene can accumulate in cells and tissues, leading to long-term changes in cellular function . For example, prolonged exposure to the compound can result in sustained alterations in gene expression and cellular metabolism . These temporal effects are important for understanding the compound’s potential long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of Perfluoroperhydrofluoranthene vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects . At higher doses, it can cause adverse effects, including toxicity to the liver and other organs . Studies have shown that there is a threshold dose above which the compound’s toxic effects become more pronounced . Understanding these dosage effects is crucial for determining safe exposure levels and potential therapeutic applications of Perfluoroperhydrofluoranthene.
Metabolic Pathways
Perfluoroperhydrofluoranthene is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in lipid metabolism, leading to changes in metabolic flux and metabolite levels . For example, the compound can inhibit enzymes responsible for fatty acid synthesis, resulting in decreased lipid production . Additionally, Perfluoroperhydrofluoranthene can affect the metabolism of other biomolecules, including proteins and carbohydrates . These metabolic interactions are important for understanding the compound’s overall impact on cellular function.
Transport and Distribution
Perfluoroperhydrofluoranthene is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . For example, the compound can bind to lipid transport proteins, facilitating its movement within the cell . Additionally, Perfluoroperhydrofluoranthene can accumulate in lipid-rich tissues, such as the liver and adipose tissue . Understanding these transport and distribution mechanisms is crucial for determining the compound’s overall bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of Perfluoroperhydrofluoranthene is influenced by its interactions with various biomolecules and cellular compartments. The compound can be found in different subcellular locations, including the cell membrane, cytoplasm, and nucleus . Its localization can affect its activity and function, as well as its interactions with other biomolecules . For example, Perfluoroperhydrofluoranthene’s presence in the nucleus can influence gene expression by interacting with transcription factors and nuclear receptors . Understanding the subcellular localization of the compound is important for determining its overall impact on cellular function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Perfluoroperhydrofluoranthene can be synthesized through the fluorination of fluoranthene using cobalt trifluoride or potassium tetrafluorocobaltate . The reaction typically involves heating fluoranthene with the fluorinating agent under controlled conditions to achieve complete fluorination.
Industrial Production Methods: Industrial production of perfluoroperhydrofluoranthene involves similar fluorination processes but on a larger scale. The use of specialized reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Perfluoroperhydrofluoranthene primarily undergoes substitution reactions due to its high fluorine content. It is relatively resistant to oxidation and reduction reactions because of the strong carbon-fluorine bonds.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols under mild conditions.
Oxidation and Reduction: Although rare, any oxidation or reduction would require strong oxidizing or reducing agents under extreme conditions.
Major Products: The major products formed from substitution reactions are typically derivatives of perfluoroperhydrofluoranthene with functional groups replacing one or more fluorine atoms .
Comparación Con Compuestos Similares
- Perfluorotetradecahydrofluoranthene
- Perfluoropolyether
- Perfluorooctane
Comparison: Perfluoroperhydrofluoranthene is unique due to its specific molecular structure and high degree of fluorination, which provides superior thermal stability and chemical inertness compared to other perfluorinated compounds . Its applications in medical and industrial fields are also more diverse due to these properties.
Propiedades
IUPAC Name |
1,1,2,2,3,3,3a,4,4,5,5,6,6,6a,6b,7,7,8,8,9,9,10,10,10a,10b,10c-hexacosafluorofluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16F26/c17-1-2(18)4(20)5(21,10(29,30)16(41,42)15(39,40)9(4,27)28)3(1,19)8(25,26)14(37,38)12(33,34)6(1,22)11(31,32)13(35,36)7(2,23)24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMLBKSPDFVXEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C3(C4(C(C1(C(C(C(C2(C(C(C3(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F)F)(C(C(C(C4(F)F)(F)F)(F)F)(F)F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16F26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90984683 | |
| Record name | Hexacosafluorohexadecahydrofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
662-28-2 | |
| Record name | Perfluoroperhydrofluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000662282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexacosafluorohexadecahydrofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene](/img/structure/B1218060.png)








![2-Propenoic acid,2-methyl-,1,1'-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]]ester](/img/structure/B1218075.png)

![(4aR,10bR)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-7-ol](/img/structure/B1218079.png)


